

"Nicotinamide Riboside Triflate" intended for scientific research applications

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Compound of Interest

Compound Name: Nicotinamide Riboside Triflate

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Nicotinamide Riboside Triflate: A Technical Guide for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Riboside (NR) has emerged as a prominent NAD+ precursor with significant potential in various research applications, from cellular metabolism to neuroprotection. This technical guide focuses on **Nicotinamide Riboside Triflate** (NR Triflate), a salt form of NR utilized in preclinical studies. This document provides an in-depth overview of its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in scientific research. Quantitative data is presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding and experimental design.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a fundamental role in cellular energy metabolism and acting as a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][2] A decline in NAD+ levels is associated with aging and numerous pathological conditions, making the enhancement of NAD+ pools a promising therapeutic strategy. Nicotinamide Riboside (NR) is a naturally



occurring vitamin B3 analog and a potent NAD+ precursor.[3] NR Triflate is a synthetic salt of NR that has been used in research to investigate the physiological effects of elevating NAD+ levels.[1] This guide provides technical information for researchers utilizing **Nicotinamide Riboside Triflate** in their studies.

Chemical and Physical Properties

Nicotinamide Riboside Triflate is the trifluoromethanesulfonate salt of Nicotinamide Riboside. The triflate anion is a non-coordinating anion, which can influence the compound's solubility and stability. It is important to note that for human use, triflate salts are generally not considered pharmaceutically acceptable, and thus, research has largely shifted to using Nicotinamide Riboside Chloride (NRCI) in clinical settings.[4]

Table 1: Chemical and Physical Properties of Nicotinamide Riboside Triflate

Property	Value	Source
Chemical Formula	C12H15F3N2O8S	[5][6]
Molecular Weight	404.32 g/mol	[5][6]
CAS Number	445489-49-6	[6]
Appearance	Off-White to Dark Yellow Low Melting Solid	[5]
Purity	≥97%	[5]
Solubility	Methanol (Slightly), Water (Slightly)	[5]
Storage	Hygroscopic, store at -20°C under an inert atmosphere.[7]	

While specific quantitative solubility data for NR Triflate is not readily available in the literature, data for the more commonly used Nicotinamide Riboside Chloride (NRCI) provides a useful reference.

Table 2: Aqueous Solubility of Nicotinamide Riboside Chloride (NRCI)



рН	Solubility (mg/mL)	Temperature	Source
2.0	972.7 ± 8.1	Not Specified	[8]
5.0	860.5 ± 31.0	Not Specified	[8]
7.4	826.0 ± 34.4	Not Specified	[8]

Table 3: Stability of Nicotinamide Riboside Chloride (NRCI) in Aqueous Solution

рН	Temperature (°C)	Degradation Observation	Source
2.0, 5.0, 7.4	55, 65, 75	Degradation follows pseudo-first-order kinetics, with the rate doubling for every 10°C increase. Basecatalyzed hydrolysis to nicotinamide and ribose is the primary degradation mechanism.	[8]
7.4	Not Specified	Significant degradation occurs in neutral pH environments.	[9]

Synthesis

The synthesis of β -Nicotinamide Riboside Triflate is typically achieved through a two-step process.[10] This method ensures the stereoselective formation of the biologically active β -anomer.

Experimental Protocol: Synthesis of β -Nicotinamide Riboside Triflate



Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate

- Couple 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with ethyl nicotinate in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10][11]
- The reaction is typically carried out in a dry solvent such as dichloromethane.[1]
- This step stereoselectively produces the β-isomer of the protected riboside.[11]

Step 2: Deprotection and Amidation

- Treat the resulting ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate with ice-cold 5.5 N methanolic ammonia (NH₃/MeOH).[10][11]
- Maintain the reaction at 0°C for 15-18 hours.[10][11]
- This step simultaneously removes the acetyl protecting groups and converts the ethyl nicotinate ester to the nicotinamide amide, yielding β-Nicotinamide Riboside Triflate.[11]
- Monitor the reaction progress by HPLC to maximize the yield of the desired product and minimize side products.[10]
- Purify the final product using column chromatography on octadecyl-functionalized silica gel.

Mechanism of Action: NAD+ Biosynthesis and Sirtuin Activation

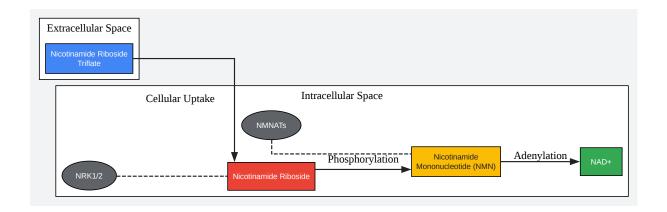
Nicotinamide Riboside Triflate acts as a precursor to NAD+, elevating intracellular NAD+ levels. This, in turn, enhances the activity of NAD+-dependent enzymes, most notably the sirtuins (SIRTs).

NAD+ Biosynthesis Pathway

Upon entering the cell, Nicotinamide Riboside is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form Nicotinamide Mononucleotide (NMN).[12] NMN is then adenylated by



NMN adenylyltransferases (NMNATs) to produce NAD+.[12] This pathway is a key part of the NAD+ salvage pathway, which recycles nicotinamide and its derivatives back into NAD+.



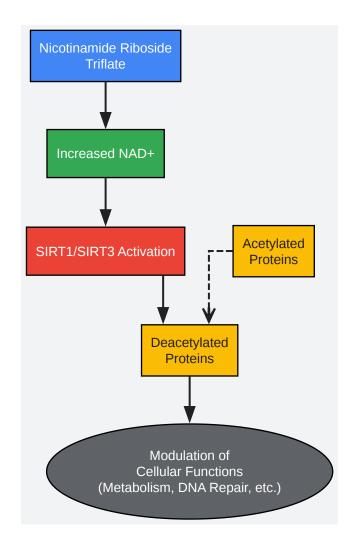
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Caption: NAD+ Biosynthesis from **Nicotinamide Riboside Triflate**.

Sirtuin Activation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular processes such as gene expression, metabolism, and DNA repair.[9] By increasing the intracellular pool of NAD+, **Nicotinamide Riboside Triflate** enhances the activity of sirtuins, particularly SIRT1 and SIRT3.[6] This leads to the deacetylation of various protein targets, influencing downstream cellular functions.





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Caption: Sirtuin Activation by Nicotinamide Riboside Triflate.

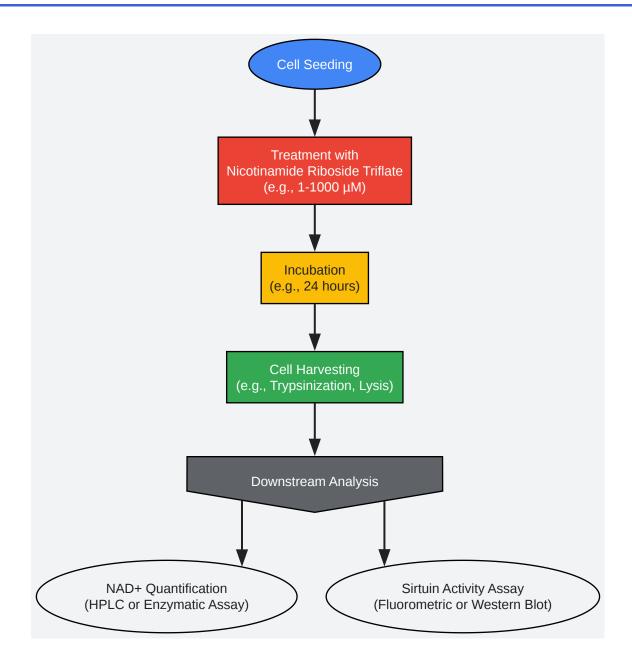
Experimental Protocols for Research Applications

This section provides detailed methodologies for key experiments involving **Nicotinamide Riboside Triflate**.

In Vitro Cell Culture Studies

A typical workflow for assessing the effects of **Nicotinamide Riboside Triflate** in cell culture involves treatment, harvesting, and subsequent analysis of cellular NAD+ levels and sirtuin activity.





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Caption: General Workflow for In Vitro Studies.

Protocol: Quantification of Intracellular NAD+ by HPLC

- Cell Lysis: After treatment with Nicotinamide Riboside Triflate, wash cells with cold PBS and lyse using a suitable extraction buffer (e.g., perchloric acid or methanol-based buffers).
 [13]
- Extraction: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the NAD+ metabolites.[13]



- Neutralization (if using perchloric acid): Neutralize the acidic extract with a solution like potassium carbonate.[13]
- · HPLC Analysis:
 - Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.[4][7][10]
 - Use a suitable mobile phase, such as a phosphate buffer with an acetonitrile or methanol gradient, for separation.[7][13]
 - Detect NAD+ using a UV detector at approximately 260 nm.[10][13]
 - Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.[13]

Protocol: In Vitro Sirtuin Activity Assay (Fluorogenic)

This protocol is adapted for measuring the activity of purified sirtuins in the presence of **Nicotinamide Riboside Triflate**.

- Reagent Preparation:
 - Prepare a stock solution of Nicotinamide Riboside Triflate in the assay buffer.
 - Prepare solutions of the purified sirtuin enzyme (e.g., SIRT1), a fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine), and NAD+ in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[14]
- Assay Setup (in a 96-well plate):
 - Add assay buffer to all wells.
 - Add the Nicotinamide Riboside Triflate solution or vehicle control.
 - Add the sirtuin enzyme solution.
 - Initiate the reaction by adding the NAD+ and fluorogenic substrate mixture.



- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[14]
- Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.[15]
- Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).[14]
- Data Analysis: Subtract the background fluorescence and plot the fluorescence intensity
 against the concentration of Nicotinamide Riboside Triflate to determine its effect on sirtuin
 activity.

In Vivo Animal Studies

Animal studies are crucial for evaluating the systemic effects of **Nicotinamide Riboside Triflate**.

Table 4: Example In Vivo Dosing Regimens for Nicotinamide Riboside

Animal Model	Dose	Administrat ion Route	Duration	Key Findings	Source
C57BL/6J Mice	400 mg/kg/day	Oral (in food)	16 weeks	Increased plasma and intracellular NAD+ content.	[16]
Rats	300 mg/kg/day	Oral	21 days	Investigated effects on exercise performance and metabolism.	[17]
Rats	150-600 mg/kg	Intravenous	Repeated doses	Assessed biocompatibili ty and toxicity.	[1]



Protocol: Oral Administration in Mice and Tissue Analysis

- Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
- Dosing:
 - Prepare the diet containing Nicotinamide Riboside Triflate at the desired concentration (e.g., to achieve a dose of 400 mg/kg/day).
 - Alternatively, administer Nicotinamide Riboside Triflate daily via oral gavage.
- Monitoring: Monitor the animals regularly for any signs of toxicity or changes in behavior, body weight, and food/water intake.
- Tissue Collection: At the end of the study period, euthanize the animals and collect tissues of interest (e.g., liver, muscle, brain).[18] Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.[18]
- NAD+ Extraction from Tissues:
 - Homogenize the frozen tissue in an appropriate extraction buffer.
 - Follow the same extraction and analysis procedures as described for the in vitro NAD+ quantification (Section 5.1).
- Data Analysis: Normalize NAD+ levels to tissue weight or protein concentration.

Conclusion

Nicotinamide Riboside Triflate is a valuable research tool for investigating the roles of NAD+ metabolism and sirtuin activation in various biological processes. This guide provides a comprehensive overview of its properties and detailed protocols to aid researchers in designing and executing robust experiments. While its use is primarily for preclinical research, the insights gained from studies with Nicotinamide Riboside Triflate have paved the way for clinical investigations into the therapeutic potential of NAD+ precursors. Researchers should consider the specific properties of the triflate salt, particularly its stability and handling requirements, to ensure the reliability and reproducibility of their findings.



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